Blonanserin N-Oxide
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Overview
Description
Blonanserin N-Oxide is a metabolite of blonanserin, an atypical antipsychotic drug. Blonanserin is primarily used for the treatment of schizophrenia and functions as a mixed serotonin 5-HT2A and dopamine D2 receptor antagonist . The N-oxide form of blonanserin is one of its primary metabolites, which is formed through the oxidation of the nitrogen atom in the piperazine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Blonanserin N-Oxide typically involves the oxidation of blonanserin. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Blonanserin N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can revert this compound back to blonanserin.
Substitution: Substitution reactions can occur at the nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include further oxidized metabolites, reduced forms of blonanserin, and substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Blonanserin N-Oxide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of blonanserin metabolism.
Biology: Investigated for its effects on neurotransmitter systems in the brain.
Medicine: Studied for its potential therapeutic effects and safety profile in comparison to blonanserin.
Industry: Used in the development of new antipsychotic drugs and in the study of drug metabolism.
Mechanism of Action
Blonanserin N-Oxide exerts its effects by binding to and inhibiting dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity. This reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in positive and negative symptoms of schizophrenia . The N-oxide form may have a different binding affinity and pharmacokinetic profile compared to the parent compound .
Comparison with Similar Compounds
Blonanserin N-Oxide can be compared to other similar compounds such as:
Blonanserin: The parent compound with a similar mechanism of action but different pharmacokinetic properties.
Risperidone: Another atypical antipsychotic with a similar therapeutic profile but different side effects.
Olanzapine: An atypical antipsychotic with a broader receptor binding profile and different metabolic pathways.
This compound is unique in its specific metabolic pathway and the formation of the N-oxide metabolite, which may contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C23H30FN3O |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(4-ethyl-4-oxidopiperazin-4-ium-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
InChI |
InChI=1S/C23H30FN3O/c1-2-27(28)15-13-26(14-16-27)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3 |
InChI Key |
OTCKVXVFRUCJOH-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1(CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F)[O-] |
Origin of Product |
United States |
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